Methyl 3-Hydrazinothiophene-2-Carboxylate

Description

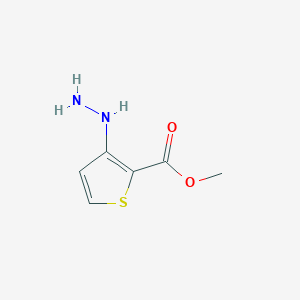

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydrazinylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-6(9)5-4(8-7)2-3-11-5/h2-3,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGYQWWIXLVGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380584 | |

| Record name | Methyl 3-Hydrazinothiophene-2-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75681-13-9 | |

| Record name | Methyl 3-Hydrazinothiophene-2-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75681-13-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-hydrazinothiophene-2-carboxylate chemical structure and properties

An In-Depth Technical Guide to Methyl 3-hydrazinothiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 3-hydrazinothiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure uniquely combines a thiophene core, a privileged pharmacophore in numerous approved drugs, with a reactive hydrazine moiety and a versatile methyl ester group.[1] This trifecta of functional groups makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures, particularly fused heterocyclic systems with diverse pharmacological potential. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthesis pathway with mechanistic insights, and its significant applications for professionals engaged in chemical research and drug development.

Molecular Profile and Physicochemical Properties

The chemical identity and fundamental properties of Methyl 3-hydrazinothiophene-2-carboxylate are foundational to its application in synthetic chemistry. The molecule's structure is defined by a five-membered thiophene ring, substituted at the C2 position with a methyl carboxylate group (-COOCH₃) and at the C3 position with a hydrazine group (-NHNH₂).

Caption: 2D structure of Methyl 3-hydrazinothiophene-2-carboxylate.

The presence of the hydrazine and ester groups imparts a degree of polarity that influences its solubility and reactivity profile. While the thiophene ring provides a hydrophobic character, the N-H bonds of the hydrazine allow for hydrogen bonding, affecting its behavior in various solvent systems.

| Identifier / Property | Value | Source |

| IUPAC Name | methyl 3-hydrazinylthiophene-2-carboxylate | [2][3] |

| CAS Number | 75681-13-9 | [3] |

| Molecular Formula | C₆H₈N₂O₂S | [2][3] |

| Molecular Weight | 172.2 g/mol | [3] |

| Monoisotopic Mass | 172.03065 Da | [2] |

| InChIKey | RWGYQWWIXLVGDJ-UHFFFAOYSA-N | [2][3] |

| SMILES | COC(=O)C1=C(NN)C=CS1 | [3] |

| Predicted XlogP | 1.6 | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar structures[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from thiophene properties[1][5] |

Synthesis and Mechanistic Rationale

A robust and logical synthetic pathway to Methyl 3-hydrazinothiophene-2-carboxylate involves a multi-step process commencing with the well-established Gewald reaction to construct the core aminothiophene scaffold. This intermediate is then converted to the target hydrazine derivative via a classical diazotization-reduction sequence. This approach is favored for its reliability and use of readily available starting materials.

Experimental Protocol

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via Gewald Reaction

This step builds the foundational 3-aminothiophene ring system. The Gewald reaction is a multicomponent condensation that efficiently forms substituted 2-aminothiophenes.[4][6]

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer and reflux condenser, combine methyl cyanoacetate, an equimolar amount of a suitable α-mercapto carbonyl compound (or a precursor like 1,4-dithiane-2,5-diol), and elemental sulfur.[6]

-

Solvent and Catalyst: Dissolve the reagents in a suitable alcohol, such as methanol or ethanol. Add a catalytic amount of a base, typically a tertiary amine like triethylamine, to facilitate the initial Knoevenagel condensation.

-

Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the resulting solid, wash with cold solvent to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality Insight: The base catalyst is crucial for deprotonating the active methylene group of methyl cyanoacetate, initiating the condensation cascade. The use of elemental sulfur provides the necessary heteroatom for the thiophene ring closure.[7]

Step 2: Conversion of Amine to Hydrazine via Diazotization and Reduction

This two-part step transforms the stable amino group into the reactive hydrazine moiety.

-

Diazotization:

-

Dissolve the synthesized Methyl 3-aminothiophene-2-carboxylate in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C. The formation of the diazonium salt can be confirmed by a positive starch-iodide paper test.

-

Self-Validating System: Maintaining the low temperature is critical. Diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products if the temperature rises. The persistence of nitrous acid (checked by starch-iodide paper) indicates the completion of the reaction.

-

-

Reduction:

-

In a separate flask, prepare a reducing solution, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and cool it to 0-5 °C.

-

Add the freshly prepared, cold diazonium salt solution dropwise to the stirred reducing solution. Maintain the low temperature throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours before letting it warm to room temperature.

-

Expertise Note: The choice of SnCl₂ as a reducing agent is a classic and effective method for converting aryl diazonium salts to arylhydrazines. It provides a reliable yield and is well-documented in organic synthesis literature.

-

-

Isolation and Purification:

-

Basify the acidic reaction mixture by carefully adding a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is alkaline, which precipitates the crude hydrazine product.

-

Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water.

-

Caption: Synthetic workflow for Methyl 3-hydrazinothiophene-2-carboxylate.

Spectroscopic Characterization

Structural elucidation of the final product relies on standard spectroscopic techniques. The following are the expected characteristic signals for Methyl 3-hydrazinothiophene-2-carboxylate.

| Technique | Expected Signals and Interpretation |

| ¹H NMR | ~3.8 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃). ~4.5-5.5 ppm (broad singlet, 2H): Protons of the terminal -NH₂ of the hydrazine group. ~7.0-7.5 ppm (doublet, 1H) & ~7.6-8.0 ppm (doublet, 1H): The two coupled protons on the thiophene ring. ~8.5-9.5 ppm (broad singlet, 1H): Proton of the -NH- directly attached to the ring. Note: Hydrazine protons are D₂O exchangeable. |

| ¹³C NMR | ~52 ppm: Carbon of the methyl ester (-OCH₃). ~110-145 ppm: Four distinct signals corresponding to the carbons of the thiophene ring. The carbon attached to the hydrazine (C3) will be significantly upfield compared to the others. ~165 ppm: Carbonyl carbon of the methyl ester (C=O). |

| IR Spectroscopy (cm⁻¹) | 3200-3400: Two or more sharp peaks corresponding to N-H stretching of the hydrazine group. ~3100: C-H stretching of the aromatic thiophene ring. ~2950: C-H stretching of the methyl group. ~1710: Strong, sharp absorption from the C=O stretching of the ester. ~1600: N-H bending (scissoring) of the primary amine group. ~1250: C-O stretching of the ester. |

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of Methyl 3-hydrazinothiophene-2-carboxylate stems primarily from the high nucleophilicity of its hydrazine group. This functionality readily undergoes condensation reactions with a wide array of carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives.[8]

This reaction is of paramount importance because hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[8][9]

Caption: Reactivity pathway leading to pharmacologically active scaffolds.

Furthermore, the molecule can serve as a precursor for constructing more complex, fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of thienopyrazoles, while reaction with α,β-unsaturated nitriles can yield thienopyridazines. These fused ring systems are actively explored in drug discovery programs targeting kinases, G-protein coupled receptors, and other cellular targets.[6] The presence of the methyl ester at the C2 position provides an additional handle for further synthetic modifications, such as amidation or reduction, allowing for the generation of diverse chemical libraries for high-throughput screening.

Handling, Storage, and Safety

Storage: Hydrazine derivatives can be sensitive to oxidation and light. To ensure long-term stability and purity, Methyl 3-hydrazinothiophene-2-carboxylate should be stored in a tightly sealed container in a cool, dry, and dark place.[10] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.[10]

Safety: Hydrazine derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse affected areas immediately with plenty of water and seek medical attention.

Conclusion

Methyl 3-hydrazinothiophene-2-carboxylate is a strategically important molecular scaffold that offers immense potential for chemical synthesis and drug discovery. Its well-defined structure, accessible synthesis, and versatile reactivity make it a high-value intermediate for creating novel hydrazones and fused heterocyclic systems. For researchers and drug development professionals, this compound represents a gateway to diverse libraries of molecules with the potential for significant therapeutic impact.

References

-

National Institute of Standards and Technology. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved from [Link]

-

Waddington, G., et al. (1949). Thermodynamic Properties of Thiophene. Journal of the American Chemical Society, 71(3), 797–808. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-methylthiophene-2-carboxylate. PubChem. Retrieved from [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(6), 615-639. Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]

-

Shree Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2886. Retrieved from [Link]

-

Hertkorn, C., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1622. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-hydrazinothiophene-2-carboxylate (C6H8N2O2S). Retrieved from [Link]

-

Molbase. (n.d.). METHYL 3-HYDRAZINYLTHIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

-

Zhuravel, I. O., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Retrieved from [Link]

-

Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 131(3), 279-286. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

-

Ferreira, C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7380. Retrieved from [Link]

-

Dispendix. (2024). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

Iaroshenko, V. O., et al. (2018). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 23(11), 2977. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

-

Waterman, K. C. (2019). Drug Stability: ICH versus Accelerated Predictive Stability Studies. AAPS PharmSciTech, 20(4), 149. Retrieved from [Link]

-

Georganics. (n.d.). Methyl 2-amino-3-thiophenecarboxylate – description and application. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 3-oxotetrahydrothiophene-2-carboxylate. Retrieved from [Link]

-

PubMed. (1984). Stability of noxythiolin solutions stored in plastic and glass containers. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 3-hydrazinothiophene-2-carboxylate (C6H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. METHYL 3-HYDRAZINYLTHIOPHENE-2-CARBOXYLATE | CAS 75681-13-9 [matrix-fine-chemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dispendix.com [dispendix.com]

Methyl 3-Hydrazinothiophene-2-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block

Methyl 3-hydrazinothiophene-2-carboxylate (CAS Number: 75681-13-9) is a pivotal, yet often overlooked, heterocyclic intermediate that holds significant potential for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its unique arrangement of a thiophene core, a reactive hydrazine moiety, and a carboxylate group makes it a prized precursor for the construction of fused heterocyclic systems. This guide provides an in-depth exploration of its synthesis, key chemical properties, and its strategic application in the development of pharmacologically active compounds, tailored for researchers, medicinal chemists, and professionals in drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of methyl 3-hydrazinothiophene-2-carboxylate is fundamental for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 75681-13-9 | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| IUPAC Name | methyl 3-hydrazinylthiophene-2-carboxylate | [1] |

| SMILES | COC(=O)C1=C(NN)C=CS1 | [1] |

| InChIKey | RWGYQWWIXLVGDJ-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the methyl ester protons, and the hydrazine protons. The two protons on the thiophene ring would likely appear as doublets in the aromatic region. The methyl protons of the ester group will be a sharp singlet. The hydrazine protons (NH and NH₂) may appear as broad singlets, and their chemical shift can be concentration-dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The four carbons of the thiophene ring will have distinct chemical shifts, and the methyl carbon of the ester will be the most upfield signal.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by key vibrational frequencies. Strong absorptions corresponding to the N-H stretching of the hydrazine group are expected. A prominent C=O stretching band from the ester functional group will also be present. C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C-S stretching of the thiophene ring, will also be observed.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the hydrazine moiety, or cleavage of the thiophene ring.

Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to methyl 3-hydrazinothiophene-2-carboxylate involves a two-step sequence starting from the readily available methyl 3-aminothiophene-2-carboxylate. This process leverages the well-established chemistry of aromatic amines.

Experimental Protocol: A Two-Step Synthesis

Step 1: Diazotization of Methyl 3-Aminothiophene-2-carboxylate

This initial step involves the conversion of the primary amino group into a diazonium salt. This is a standard and widely used reaction in organic synthesis.

-

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

-

-

Procedure:

-

Suspend methyl 3-aminothiophene-2-carboxylate in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution of the diazonium salt is typically used immediately in the next step without isolation.

-

Step 2: Reduction of the Diazonium Salt to the Hydrazine

The unstable diazonium salt is then reduced to the corresponding hydrazine derivative.

-

Materials:

-

Thiophene-3-diazonium-2-carboxylate chloride solution (from Step 1)

-

Stannous Chloride (SnCl₂) dihydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

-

-

Procedure:

-

Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

Basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until a pH of 8-9 is reached. This will precipitate the tin salts.

-

Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3-hydrazinothiophene-2-carboxylate.

-

Purify the crude product by recrystallization or column chromatography.

-

Mechanistic Pathway of Synthesis

The synthesis proceeds through two well-understood reaction mechanisms.

Caption: Synthetic pathway to methyl 3-hydrazinothiophene-2-carboxylate.

Applications in Drug Discovery and Development: A Gateway to Fused Heterocycles

The primary and most significant application of methyl 3-hydrazinothiophene-2-carboxylate in drug discovery is its role as a versatile precursor for the synthesis of fused heterocyclic ring systems. The presence of the nucleophilic hydrazine group and the electrophilic ester allows for a variety of cyclocondensation reactions.

Synthesis of Pyrazolo-Thieno[3,2-d]pyrimidines

A prominent example is the synthesis of pyrazolo-thieno[3,2-d]pyrimidines, a class of compounds that has garnered interest for its potential as kinase inhibitors in cancer therapy.[2] These compounds are typically synthesized through a cyclocondensation reaction with β-ketoesters.

Experimental Protocol: Synthesis of a Pyrazolo-Thieno[3,2-d]pyrimidine Derivative

-

Materials:

-

Methyl 3-hydrazinothiophene-2-carboxylate

-

A suitable β-ketoester (e.g., ethyl acetoacetate)

-

Glacial Acetic Acid or another suitable solvent/catalyst

-

Ethanol

-

-

Procedure:

-

Dissolve methyl 3-hydrazinothiophene-2-carboxylate and the β-ketoester in a suitable solvent such as ethanol or glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo-thieno[3,2-d]pyrimidine derivative.

-

Mechanistic Pathway of Cyclocondensation

The reaction proceeds through an initial condensation between the hydrazine and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration.

Sources

Advanced Synthesis and Pharmacological Applications of 3-Hydrazinothiophene-2-Carboxylate Derivatives

[1][2]

Executive Summary & Scaffold Analysis

Methyl 3-hydrazinothiophene-2-carboxylate (CAS 75681-13-9) is a specialized heterocyclic building block distinct from its more common isomer, 2-hydrazinothiophene-3-carboxylate. Its structural uniqueness lies in the 3,2-substitution pattern on the thiophene ring, where the hydrazine moiety at position 3 and the carboxylate at position 2 create a "push-pull" electronic system ideal for constructing fused bicyclic heterocycles.

Unlike simple thiophene hydrazides (where the hydrazine is attached to the carbonyl carbon), this scaffold features the hydrazine directly bonded to the aromatic ring (

Structural Distinction[3][4][5][6]

-

Target Scaffold: 3-Hydrazinothiophene-2-carboxylate (Ring Hydrazine).[1]

-

Utility: Precursor to [3,2-d] fused systems.

-

-

Common Isomer: 2-Hydrazinothiophene-3-carboxylate (derived from Gewald product).

-

Utility: Precursor to [2,3-d] fused systems.

-

-

Functional Derivative: 3-Aminothiophene-2-carbohydrazide (Side-chain Hydrazine).

-

Utility: Precursor to thieno[3,2-d]pyrimidines (via cyclization of the hydrazide).

-

Synthetic Architecture

The synthesis of the core scaffold requires a disciplined approach to avoid self-coupling, a common pitfall in aminothiophene chemistry.

Synthesis of the Precursor: Methyl 3-aminothiophene-2-carboxylate

The most robust route utilizes the Fiesselmann Thiophene Synthesis , which avoids the regio-selectivity issues often seen in standard Gewald reactions for this specific isomer.

Protocol:

-

Reagents: Methyl thioglycolate + 2,3-dichloroacrylonitrile (or methyl 2,3-dibromopropionate in the presence of base).

-

Mechanism: Michael addition of the thioglycolate thiolate to the nitrile, followed by Thorpe-Ziegler cyclization.

-

Key Condition: The reaction must be kept basic (NaOMe/MeOH) to ensure cyclization over polymerization.

Conversion to Methyl 3-hydrazinothiophene-2-carboxylate

Direct nucleophilic substitution of the amine is difficult. The preferred method is Diazotization-Reduction .

Step 1: Diazotization

-

Critical Insight: Unlike the 2-amino-3-carboxylate isomer, which forms unstable diazonium salts that rapidly self-couple to azo dyes, the 3-amino-2-carboxylate diazonium salt is relatively stable at low temperatures (

C).

Step 2: Reduction

The diazonium salt is reduced to the hydrazine using Stannous Chloride (SnCl

-

Alternative: Sodium sulfite (

) reduction is milder but may require careful pH control to avoid sulfonated byproducts.

Visualization of Synthesis Pathway

Figure 1: Step-wise synthesis from acyclic precursors to the target hydrazine scaffold.

Reactivity & Derivatization Strategies

The 3-hydrazino scaffold acts as a "chemical hinge," allowing for divergent synthesis into three primary classes of bioactive heterocycles.

Pathway A: Thieno[3,2-d][1,2,3]triazin-4-ones

This is the most direct application of the 3-hydrazino-2-carboxylate motif.

-

Reagent: Nitrous acid (HNO

) or organic nitrites (e.g., isoamyl nitrite). -

Mechanism: The terminal hydrazine nitrogen attacks the nitrosonium ion, followed by cyclization onto the adjacent ester carbonyl.

-

Significance: These triazinones are isosteres of purines and have shown significant antineoplastic activity by inhibiting DNA synthesis.

Pathway B: -Amino-thieno[3,2-d]pyrimidin-4-ones

-

Reagent: Orthoesters (e.g., triethyl orthoformate) or Formamide.

-

Mechanism: Condensation of the hydrazine with the one-carbon source forms a hydrazone intermediate, which cyclizes with the ester.

-

Result: A pyrimidine ring with an exocyclic amino group (

-NH

Pathway C: Hydrazones (Schiff Bases)

-

Reagent: Aryl aldehydes or ketones.

-

Mechanism: Condensation of the hydrazine (

) with the carbonyl ( -

Application: High-throughput screening candidates. The hydrazone linkage (

) is a proven pharmacophore for antimicrobial and antimycobacterial activity (e.g., against M. tuberculosis).

Divergent Synthesis Diagram

Figure 2: The scaffold serves as a common precursor for triazines, pyrimidines, and hydrazones.

Biological Applications & SAR

Structure-Activity Relationship (SAR)

Quantitative data from recent literature highlights the impact of substituents on the biological activity of these derivatives.

| Derivative Class | Target Activity | Key Substituent Effects |

| Hydrazones | Antimicrobial / Antitubercular | Electron-withdrawing groups (NO |

| Thienotriazines | Anticancer (Antiproliferative) | Substitution at position 6 or 7 of the thiophene ring modulates potency. Bulky groups may reduce activity due to steric hindrance at the active site. |

| Thienopyrimidines | Kinase Inhibition (EGFR/VEGFR) | The |

Mechanism of Action (Anticancer)

The fused thieno[3,2-d]pyrimidine and triazine systems function as antimetabolites . They mimic the structure of purine bases (adenine/guanine), competitively inhibiting enzymes involved in nucleotide biosynthesis (e.g., dihydrofolate reductase or thymidylate synthase), leading to apoptosis in rapidly dividing cancer cells.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-hydrazinothiophene-2-carboxylate

Self-validating step: Monitor the disappearance of the diazonium salt color during reduction.

-

Diazotization: Dissolve methyl 3-aminothiophene-2-carboxylate (10 mmol) in concentrated HCl (15 mL). Cool to 0–5°C in an ice-salt bath. Add a solution of NaNO

(12 mmol) in water dropwise, maintaining temperature -

Reduction: Prepare a solution of SnCl

(25 mmol) in concentrated HCl (10 mL) cooled to 0°C. Add the diazonium solution to the stannous chloride solution dropwise with vigorous stirring. -

Isolation: Stir for 2 hours at 0°C, then allow to warm to room temperature. A precipitate (the hydrazine hydrochloride salt) often forms. Filter the solid.[2][1][3]

-

Neutralization: Suspend the salt in water and neutralize with cold saturated NaHCO

or NH -

Characterization: IR should show NH stretching (

).

Protocol B: Cyclization to Thieno[3,2-d][1,2,3]triazin-4(3H)-one

-

Reaction: Dissolve methyl 3-hydrazinothiophene-2-carboxylate (5 mmol) in glacial acetic acid (10 mL).

-

Addition: Add a solution of NaNO

(6 mmol) in water (2 mL) dropwise at 0–5°C. -

Workup: Stir for 1 hour. The product typically precipitates out. Pour into ice water, filter, and recrystallize from ethanol.

-

Yield: Expected yield 70–85%.

References

-

Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577.

-

Hassan, A. Y., et al. (2012). "Synthesis, biological activity, and in silico studies of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives." Egyptian Pharmaceutical Journal.

- El-Sherbeny, M. A., et al. (1996). "Synthesis and antimicrobial evaluation of some new thieno[2,3-d]pyrimidine derivatives." Arzneimittel-Forschung, 46(6), 631-634.

-

Matrix Fine Chemicals. (2024). "Methyl 3-hydrazinylthiophene-2-carboxylate | CAS 75681-13-9."[4]

-

Buchstaller, H. P., et al. (2001).[5] "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie, 132, 279–293.[5][6]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. METHYL 3-HYDRAZINYLTHIOPHENE-2-CARBOXYLATE | CAS 75681-13-9 [matrix-fine-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Methyl 3-Hydrazinothiophene-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: Methyl 3-hydrazinothiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core, a versatile platform in medicinal chemistry. The strategic placement of a nucleophilic hydrazino group and an ester functional group makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly fused heterocyclic systems with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and potential applications for researchers and professionals in drug development.

Core Molecular Profile

Methyl 3-hydrazinothiophene-2-carboxylate, with the CAS Number 75681-13-9, is a substituted thiophene derivative.[1][2] Its structure combines the biologically significant thiophene ring with a reactive hydrazino moiety, positioning it as a potent building block in synthetic chemistry.

Chemical and Physical Properties

The fundamental properties of the molecule are summarized below. This data is crucial for its identification, handling, and use in quantitative experimental design.

| Property | Value | Source |

| IUPAC Name | methyl 3-hydrazinylthiophene-2-carboxylate | [1] |

| CAS Number | 75681-13-9 | [1] |

| Molecular Formula | C6H8N2O2S | [1][3] |

| Molecular Weight | 172.2 g/mol | [1] |

| Monoisotopic Mass | 172.03065 Da | [3] |

| SMILES | COC(=O)C1=C(NN)C=CS1 | [1][3] |

| InChIKey | RWGYQWWIXLVGDJ-UHFFFAOYSA-N | [1][3] |

Synthesis and Characterization

The synthesis of methyl 3-hydrazinothiophene-2-carboxylate is not commonly detailed in commercial literature, suggesting its role as a specialized intermediate. However, a robust and logical synthetic pathway can be designed based on established chemical principles, starting from its amino-analogue, methyl 3-aminothiophene-2-carboxylate.

Synthetic Strategy: From Amine to Hydrazine

Expertise & Experience: The conversion of an aromatic amine to a hydrazine is a cornerstone transformation in heterocyclic chemistry. The most reliable method involves a two-step diazotization-reduction sequence. The aromatic amine is first converted to a diazonium salt using nitrous acid at low temperatures. This highly reactive intermediate is then immediately reduced, typically with a mild reducing agent like stannous chloride (SnCl₂) or sodium sulfite, to yield the target hydrazine. This approach is favored over direct substitution with hydrazine due to better control and higher yields.

The overall workflow, from precursor to a purified and validated product, is a self-validating system ensuring the integrity of the final compound.

Sources

Methodological & Application

Synthesis of thienopyrimidines from methyl 3-hydrazinothiophene-2-carboxylate

Executive Summary

This technical guide details the synthetic utility of methyl 3-hydrazinothiophene-2-carboxylate (MHTC) as a divergent scaffold for generating fused heterocyclic systems. Unlike simple amino-thiophene precursors, the hydrazine moiety at position 3, adjacent to the C2-ester, provides a unique "1,4-binucleophilic" handle. This allows for the rapid construction of thieno[3,2-d]pyrimidine cores and, more significantly, the one-pot formation of tricyclic thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidines .

These scaffolds are critical bioisosteres of purines, widely utilized in kinase inhibitor discovery (e.g., EGFR, VEGFR targets) and antimicrobial research.

Chemical Logic & Retrosynthetic Analysis

The reactivity of MHTC is defined by the competition between the

-

The Electrophilic Trap: The C2-methyl ester acts as the internal electrophile.

-

The Cyclization Trigger: Reaction with one-carbon donors (Orthoesters) or 1,1-dielectrophiles (

, CDIs) bridges the

Pathway Divergence:

-

Route A (Tricyclic Fusion): Reaction with Triethyl Orthoformate (TEOF) . The terminal

condenses with TEOF, followed by intramolecular attack on the ester and a second cyclization to form the triazole ring. -

Route B (Thione Formation): Reaction with Carbon Disulfide (

) . Yields the 3-amino-2-thioxo-thienopyrimidinone, a versatile intermediate for further S-alkylation.

Workflow Visualization

Figure 1: Divergent synthesis pathways from MHTC. Route A (TEOF) is the primary route for tricyclic scaffolds.

Detailed Protocols

Protocol A: Synthesis of Thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one

Target: High-value tricyclic scaffold for kinase inhibition studies.

Reagents:

-

Methyl 3-hydrazinothiophene-2-carboxylate (1.0 equiv)

-

Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

-

Acetic Acid (Catalytic drops) or Acetic Anhydride (co-solvent)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (approx. 5.8 mmol) of MHTC in 10 mL of TEOF .

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Scientist Note: Acetic acid protonates the orthoester, accelerating the formation of the ethoxymethylene-hydrazino intermediate.

-

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours.-

Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the highly polar hydrazine starting material (

) and the appearance of a new fluorescent spot (

-

-

Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

-

Isolation: If solid forms, filter under vacuum. If no solid forms, remove excess TEOF under reduced pressure (rotary evaporator), then triturate the residue with cold ethanol.

-

Purification: Recrystallize from ethanol/DMF mixture.

Self-Validating QC Parameters:

-

IR Spectroscopy: Disappearance of the ester carbonyl (

) and appearance of the lactam carbonyl ( -

H NMR (DMSO-

Protocol B: Synthesis of 3-Amino-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Target: Precursor for S-alkylated derivatives (antimicrobial candidates).

Reagents:

-

MHTC (1.0 equiv)

-

Carbon Disulfide (

) (2.0 equiv) -

KOH (1.0 equiv)

-

Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Salt Formation: Dissolve 1.0 g of MHTC in 20 mL of Ethanol containing 0.35 g KOH . Stir at

C for 15 minutes. -

Addition: Dropwise add CS

(1.0 mL) to the cold solution. A precipitate (potassium dithiocarbazate salt) may form. -

Cyclization: Heat the mixture to reflux for 6–8 hours. Evolution of

gas (rotten egg smell) indicates cyclization is proceeding (trap gas in bleach solution). -

Workup: Evaporate the solvent to half volume. Pour the residue into ice-water and acidify with 10% HCl to pH 4.

-

Isolation: Collect the yellow precipitate by filtration. Wash with water to remove inorganic salts.

Self-Validating QC Parameters:

-

Mass Spectrometry: M+1 peak should correspond to MW of Starting Material + 42 Da (

insertion) - 32 Da (-

Calculation: MHTC (

, MW 172). Product ( -

Check: Reaction is

+

-

-

IR: Strong thione (

) band around

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete cyclization due to moisture. | TEOF is moisture sensitive. Use a drying tube or |

| Gummy Product | Polymerization or oligomerization. | Triturate with cold diethyl ether. Avoid overheating during solvent removal. |

| Starting Material Persists | Steric hindrance or low concentration. | Increase reaction time or switch solvent to Acetic Anhydride (acts as both solvent and dehydrating agent). |

| No Fluorescence on TLC | Product may be the non-cyclized hydrazone. | The tricyclic product is usually fluorescent. If not, reflux longer with added acid catalyst. |

References

-

Synthesis of Thienopyrimidines and Triazolothienopyrimidines

-

Orthoester Cyclization Mechanisms

-

Thienopyrimidine Scaffold Utility

-

Carbon Disulfide Cyclizations

Sources

- 1. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Cyclization of Thieno[2,3-d]pyrimidine Derivatives

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] As a bioisostere of purine, this fused ring system is integral to a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system protective properties.[1][2] The therapeutic potential of these derivatives, such as their role as kinase inhibitors, drives the continuous need for efficient, versatile, and robust synthetic methodologies.[3]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the primary cyclization strategies for constructing the thieno[2,3-d]pyrimidine skeleton, focusing on the underlying chemical principles, field-tested insights, and detailed, actionable protocols. Our narrative emphasizes not just the "how" but the "why" behind experimental choices, ensuring a deeper understanding and facilitating methodological adaptation and troubleshooting.

Strategic Overview: Two Primary Pathways to the Core Scaffold

The construction of the thieno[2,3-d]pyrimidine system is predominantly achieved through two strategic approaches.[4]

-

Route A: Annulation of a Pyrimidine Ring onto a Pre-formed Thiophene Core. This is the most prevalent and versatile strategy, offering a high degree of flexibility in substituent placement. The journey typically begins with the synthesis of a polysubstituted 2-aminothiophene, which then serves as the foundational template for the subsequent pyrimidine ring closure.

-

Route B: Construction of a Thiophene Ring onto an Existing Pyrimidine Moiety. While less common, this approach provides an alternative pathway, particularly when starting with highly functionalized pyrimidine precursors.[4]

This guide will focus primarily on the more widely adopted Route A, dissecting its key stages from the initial thiophene synthesis to the final pyrimidine annulation.

Part 1: The Foundation - Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction

The Gewald three-component reaction is a cornerstone in thiophene chemistry and the most common entry point for synthesizing the requisite 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate precursors.[5][6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6]

Mechanism and Rationale

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile.[7] This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of base (commonly morpholine or triethylamine) is critical for facilitating both the initial condensation and the final cyclization steps.[8]

// Nodes Start [label="Ketone/Aldehyde +\nActive Methylene Nitrile +\nSulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Catalyst\n(e.g., Triethylamine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="α,β-Unsaturated\nNitrile Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Sulfur_Add [label="Sulfur Addition &\nIntramolecular Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Aminothiophene\nPrecursor", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Knoevenagel; Base -> Knoevenagel [label="Catalyzes"]; Knoevenagel -> Intermediate; Intermediate -> Sulfur_Add; Sulfur_Add -> Product; } caption [label="Fig. 1: Workflow of the Gewald Reaction.", fontname="Arial", fontsize=10]; }

Application Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol details the synthesis of a common 2-aminothiophene precursor starting from cyclohexanone.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Ice-water bath

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.0 eq) in ethanol (10 mL).[4]

-

Stir the mixture to ensure homogeneity.

-

Slowly add triethylamine (1.0 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.[4]

-

Continue stirring the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[4]

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and impurities.[4]

-

Dry the resulting light pink or off-white solid. Recrystallization from ethanol can be performed for further purification if necessary.[4]

Self-Validation:

-

TLC Analysis: Compare the reaction mixture spot with the starting material spots. The product should be a new, more polar spot.

-

Melting Point: The purified product should have a sharp and defined melting point consistent with literature values.

-

Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for the amino (NH₂) group (around 3300-3500 cm⁻¹) and the nitrile (C≡N) group (around 2200 cm⁻¹).

Part 2: Cyclization Strategies for the Pyrimidine Ring

With the 2-aminothiophene precursor in hand, the next critical step is the annulation of the pyrimidine ring. The choice of cyclization agent is dictated by the desired substitution pattern on the final thieno[2,3-d]pyrimidine core.

Method A: Cyclization with Formamide to Thieno[2,3-d]pyrimidin-4(3H)-ones

Reacting a 2-aminothiophene-3-carboxylate or carbonitrile with formamide is a direct and efficient method to produce 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[9] The formamide serves as the source for the two carbon atoms and one nitrogen atom required to complete the pyrimidine ring.

// Nodes Thiophene [label="2-Aminothiophene-\n3-carboxylate/-carbonitrile", fillcolor="#E8F0FE", fontcolor="#202124"]; Formamide [label="Formamide\n(Excess)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="High Temperature\nReflux", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Thieno[2,3-d]pyrimidin-\n4(3H)-one", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thiophene -> Reaction; Formamide -> Reaction [label="Reagent"]; Reaction -> Product; } caption [label="Fig. 2: Cyclization with Formamide.", fontname="Arial", fontsize=10]; }

Application Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[6][10]thieno[2,3-d]pyrimidin-4-one

Materials:

-

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Formamide

Procedure:

-

Place the starting 2-aminothiophene-3-carboxylate (1.0 eq) in a round-bottom flask.

-

Add a large excess of formamide (e.g., 10-20 mL per gram of thiophene).[10]

-

Heat the mixture to reflux (approximately 190-210°C) for 1.5 to 2 hours.[10]

-

Monitor the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature overnight. A solid product will typically precipitate.[10]

-

Filter the solid, wash it thoroughly with water, and then dry it.[10]

-

Recrystallize the crude product from ethanol to obtain the purified thieno[2,3-d]pyrimidin-4-one.[10]

Method B: The Dimroth Rearrangement for N-Substituted 4-Aminothieno[2,3-d]pyrimidines

For the synthesis of N-aryl or N-alkyl substituted 4-aminothieno[2,3-d]pyrimidines, the Dimroth rearrangement offers a powerful and efficient pathway, especially when coupled with microwave irradiation.[4][11] This method involves a two-step sequence: formation of an N,N-dimethylformimidamide intermediate, followed by an acid-catalyzed rearrangement with a primary amine.[4][12]

Causality and Advantage: This approach provides excellent yields and short reaction times, making it highly attractive for library synthesis in drug discovery.[4] Microwave heating dramatically accelerates the reaction compared to conventional methods.[4]

Application Protocol 3: Microwave-Assisted Synthesis via Dimroth Rearrangement

Step 1: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide

Materials:

-

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (from Gewald reaction)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

-

In a microwave-safe vessel, combine the 2-aminothiophene-3-carbonitrile (1.0 eq) and DMF-DMA (2.5 eq).[11]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 200 W power, maintaining a temperature of 70°C for 20 minutes.[11]

-

After cooling, the product is typically of high purity (yields often >95%) and can be used in the next step without further purification.[4]

Step 2: Dimroth Rearrangement to N-Aryl-thieno[2,3-d]pyrimidin-4-amines

Materials:

-

N'-(3-cyano...)-N,N-dimethylmethanimidamide intermediate

-

Substituted Aniline (e.g., 4-Fluoroaniline)

-

Glacial Acetic Acid

Procedure:

-

In a microwave-safe vessel, dissolve the intermediate from Step 1 (1.0 eq) and the desired aniline (1.2 eq) in glacial acetic acid (10 mL).[11]

-

Seal the vessel and irradiate in the microwave reactor at 200 W, holding the temperature at 120°C for 1 hour.[11]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product will often precipitate.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain the final N-substituted thieno[2,3-d]pyrimidin-4-amine.[4]

Method C: Cyclization via Acyl Chlorides and Other Reagents

A variety of other reagents can be employed to achieve different substitution patterns.

-

Acyl Chlorides: Reaction of a 2-aminothiophene-3-carboxylic acid with an acyl chloride in pyridine first forms a 2-acylamino intermediate, which can then be cyclized to a 2-substituted thieno[2,3-d]pyrimidin-4-one.[4]

-

Urea/Isocyanates: Condensation with urea or isocyanates provides access to thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones.[9][13] The reaction with an isocyanate first forms a urea derivative, which then undergoes base-mediated cyclization.[12]

Part 3: Functionalization of the Thieno[2,3-d]pyrimidine Core

Once the core scaffold is assembled, further functionalization is often required. A common strategy involves converting the 4-oxo group into a 4-chloro substituent, which can then be displaced by various nucleophiles.

// Nodes Start [label="Thieno[2,3-d]pyrimidin-\n4(3H)-one", fillcolor="#E8F0FE", fontcolor="#202124"]; Reagent [label="POCl₃ or\nSOCl₂/DMF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chlorination [label="Chlorination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-Chlorothieno[2,3-d]-\npyrimidine", fillcolor="#E8F0FE", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(R-NH₂, R-OH, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substitution [label="Nucleophilic\nAromatic Substitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-Substituted\nThieno[2,3-d]pyrimidine", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Chlorination; Reagent -> Chlorination [label="Reagent"]; Chlorination -> Intermediate; Intermediate -> Substitution; Nucleophile -> Substitution [label="Reagent"]; Substitution -> Product; } caption [label="Fig. 3: Functionalization via 4-Chloro Intermediate.", fontname="Arial", fontsize=10]; }

Application Protocol 4: Chlorination and Nucleophilic Substitution

Step 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine

Materials:

-

Thieno[2,3-d]pyrimidin-4(3H)-one

-

Phosphoryl trichloride (POCl₃)

-

Toluene

Procedure:

-

Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in toluene (5 mL per gram of starting material).[14]

-

Carefully add phosphoryl trichloride (10 mL per gram of starting material) to the suspension. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Heat the mixture to reflux (approx. 110°C) for 1-2 hours, monitoring by TLC until the starting material is consumed.[14]

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into a beaker of ice-cold water with vigorous stirring to quench the excess POCl₃.[14]

-

The solid product will precipitate. Filter the solid, wash thoroughly with ice-cold water until the filtrate is neutral, and then dry.[14]

-

Recrystallization from ethanol can be performed if needed.[14]

Step 2: Nucleophilic Substitution

Materials:

-

4-Chlorothieno[2,3-d]pyrimidine

-

Nucleophile (e.g., Methylamine solution, 30%)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in DMF.

-

Add an excess of the nucleophile (e.g., 10 eq of 30% aqueous methylamine).[14]

-

Heat the reaction mixture (e.g., to 155°C, or as determined by the nucleophile's reactivity) for 3 hours or until TLC indicates completion.[14]

-

After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., Dichloromethane).[14]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[14]

-

Purify the product by column chromatography or recrystallization.

Data Summary and Comparison

The selection of a synthetic route often involves a trade-off between reaction time, yield, and operational complexity. Microwave-assisted synthesis, where applicable, consistently offers superior performance in terms of speed and efficiency.

| Reaction Step | Method | Key Reagents | Typical Conditions | Typical Yield | Reference |

| Thiophene Synthesis | Gewald Reaction | Ketone, Malononitrile, Sulfur, TEA | EtOH, Room Temp, 5h | 75% | [11] |

| Pyrimidine Annulation | Formamide Cyclization | 2-Aminothiophene, Formamide | Reflux (190-210°C), 1.5h | 60-97% | [9][10] |

| Pyrimidine Annulation | DMF-DMA Intermediate | 2-Aminothiophene, DMF-DMA | Microwave (200W, 70°C), 20 min | ~95% | [4] |

| Pyrimidine Annulation | Dimroth Rearrangement | Amidine Intermediate, Aniline, Acetic Acid | Microwave (200W, 120°C), 1h | 31-85% | [4][11] |

| Functionalization | Chlorination | Thienopyrimidinone, POCl₃ | Toluene, Reflux, 1-2h | High | [14] |

| Functionalization | Nucleophilic Substitution | 4-Chlorothienopyrimidine, Amine | DMF, 155°C, 3h | ~54% | [14] |

Conclusion

The synthesis of thieno[2,3-d]pyrimidine derivatives is a well-established field with a variety of robust and adaptable methods. The most common and versatile strategy involves the initial construction of a 2-aminothiophene precursor via the Gewald reaction, followed by the cyclization of the pyrimidine ring using reagents such as formamide or through a DMF-DMA activation/Dimroth rearrangement sequence. The advent of microwave-assisted organic synthesis has significantly streamlined these processes, offering dramatic reductions in reaction times and often improving yields. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal synthetic route to access the diverse and pharmacologically significant thieno[2,3-d]pyrimidine scaffold.

References

-

Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Molecules, 15(6), 3931-3949. Available from: [Link]

-

Guo, Y., Liu, Y., Li, Y., Wang, X., & Li, J. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Masurier, N. (2022). Thienopyrimidine. Encyclopedia. MDPI. Available from: [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. Available from: [Link]

-

Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. Available from: [Link]

-

Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. Available from: [Link]

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). Journal of the Brazilian Chemical Society. Available from: [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]

-

Dimroth rearrangement. (n.d.). In Wikipedia. Retrieved from: [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2019). Hilaris Publisher. Available from: [Link]

-

Gaponova, I. I., & Ozerov, A. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 455-472. Available from: [Link]

-

Ahangar, A. A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. Available from: [Link]

-

Abdelmajeid, A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. Available from: [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). MDPI. Available from: [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1937-1953. Available from: [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Available from: [Link]

-

Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (2010). Journal of Heterocyclic Chemistry. Available from: [Link]

-

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry, 65(3), 2296–2311. Available from: [Link]

-

Synthesis of some biologically active agents derived from thieno[2,3-d]pyrimidine derivatives. (2001). Pharmazie, 56(2), 127-132. Available from: [Link]

-

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). SciSpace. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scielo.br [scielo.br]

- 5. sciforum.net [sciforum.net]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. atlantis-press.com [atlantis-press.com]

Application Note: High-Efficiency Synthesis of Pyrazolothiophenes via Hydrazine Cyclocondensation

Topic: Synthesis of Pyrazolothiophenes from Hydrazine Precursors Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Significance

Pyrazolothiophenes (specifically 1H-thieno[2,3-c]pyrazole and 1H-thieno[3,2-c]pyrazole) are critical pharmacophores in modern drug discovery, serving as bioisosteres for indazoles and tryptamines. Their rigid bicyclic architecture has demonstrated significant potency in inhibiting Aurora kinases , Cyclin-dependent kinases (CDKs) , and HSP90 , making them high-value targets in oncology pipelines.

This guide details the synthesis of these fused heterocycles using hydrazine precursors . Unlike complex metal-catalyzed couplings, hydrazine-mediated cyclocondensation offers a scalable, atom-economical route. We focus on two primary mechanistic pathways:

-

SNAr-Cyclization Cascade: Utilizing 2-halo-3-acylthiophenes.

-

Gronowitz Azide-Hydrazine Reduction: Accessing the [3,2-c] isomer from aldehyde precursors.

Mechanistic Pathways & Retrosynthesis[1]

The formation of the pyrazole ring fused to a thiophene core relies on creating a "N-N-C-C-C" bridge. Hydrazine (

Pathway A: The Hydrazone-SNAr Cascade (For Thieno[2,3-c]pyrazoles)

This is the most robust method for 3-substituted derivatives.

-

Condensation: Hydrazine attacks the carbonyl carbon of a 3-acetylthiophene derivative to form a hydrazone.

-

Cyclization: The terminal nitrogen of the hydrazone attacks the C-2 position of the thiophene ring, displacing a leaving group (typically Cl, Br, or an activated alkoxy group) via Nucleophilic Aromatic Substitution (SNAr).

Pathway B: The Azide-Hydrazine Reductive Cyclization (For Thieno[3,2-c]pyrazoles)

Accessing the [3,2-c] isomer often requires starting from 3-bromothiophene-2-carbaldehyde.

-

Substitution: Displacement of bromine with sodium azide.

-

Reductive Cyclization: Treatment with hydrazine reduces the azide to an amine (or nitrene intermediate) while simultaneously condensing with the aldehyde, leading to ring closure.

Visualization: Reaction Logic Flow

Caption: Dual pathways for accessing thieno[2,3-c] and thieno[3,2-c] isomers using hydrazine chemistry.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Methyl-1H-thieno[2,3-c]pyrazole

Target: High-yield synthesis from 2-chloro-3-acetylthiophene. Mechanism: Hydrazone formation followed by SNAr.

Materials

-

Precursor: 2-Chloro-3-acetylthiophene (10 mmol, 1.60 g)

-

Reagent: Hydrazine hydrate (64-80% solution, 30 mmol, ~1.5 mL)

-

Solvent: Ethanol (Absolute) or 1,4-Dioxane (for higher temp)

-

Catalyst: Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-3-acetylthiophene (10 mmol) in Ethanol (20 mL).

-

Addition: Add Hydrazine hydrate (30 mmol) dropwise at room temperature. Caution: Exothermic reaction.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours .-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material spot (

) should disappear, replaced by a lower

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring.

-

A precipitate should form immediately. If not, neutralize carefully with dilute HCl to pH 7.

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (

) and cold ethanol ( -

Purification: Recrystallize from Ethanol/Water (9:1) or Toluene.

Expected Yield: 75–85% Characterization Data (Typical):

-

Melting Point: 165–167 °C

-

1H NMR (DMSO-d6):

12.8 (br s, 1H, NH), 7.35 (d, 1H, Thiophene-H), 7.10 (d, 1H, Thiophene-H), 2.45 (s, 3H, CH3).

Protocol B: Synthesis of 1H-Thieno[3,2-c]pyrazole (Gronowitz Method)

Target: Accessing the [3,2-c] isomer from 3-bromothiophene-2-carbaldehyde. Note: This is a two-step protocol where the hydrazine step is critical for the final ring closure.

Step 1: Azide Formation

-

Dissolve 3-bromothiophene-2-carbaldehyde (10 mmol) in DMSO (15 mL).

-

Add Sodium Azide (15 mmol) carefully.

-

Stir at

for 48 hours. -

Pour into water, extract with ether, and evaporate to obtain crude 3-azidothiophene-2-carbaldehyde . Caution: Azides are potentially explosive. Handle with care behind a blast shield.

Step 2: Hydrazine Cyclization

-

Dissolution: Dissolve the crude azide (approx. 8 mmol) in Ethanol (25 mL).

-

Reaction: Add Hydrazine Hydrate (16 mmol) and Glacial Acetic Acid (0.5 mL).

-

Reflux: Heat to reflux for 2 hours. The hydrazine reduces the azide (releasing

) and condenses with the aldehyde. -

Isolation: Concentrate the solvent under reduced pressure (rotary evaporator).

-

Purification: The residue is often an oil or sticky solid. Purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Expected Yield: 40–50% (over 2 steps) Reference: Gronowitz, S. et al. J. Heterocycl. Chem. (See Reference List [1]).

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete SNAr displacement | Switch solvent to 1,4-Dioxane or n-Butanol to increase reflux temperature ( |

| Sticky/Oily Product | Polymerization or excess hydrazine | Wash crude solid thoroughly with water to remove hydrazine salts. Recrystallize from Toluene. |

| No Cyclization (Protocol A) | Hydrazone forms but doesn't cyclize | Add a stronger base (e.g., Triethylamine or NaOAc ) to facilitate the leaving group displacement (HCl scavenging). |

| Explosion Risk (Protocol B) | Accumulation of organic azides | Do not distill the azide intermediate to dryness if possible. Use it directly in solution for Step 2. |

Quantitative Data Summary

Comparison of Synthetic Routes for Thieno-pyrazoles

| Precursor Class | Target Isomer | Key Reagent | Reaction Type | Typical Yield |

| 3-Acetyl-2-halothiophene | Thieno[2,3-c] | Hydrazine Hydrate | SNAr / Condensation | 70-85% |

| 3-Halo-2-formylthiophene | Thieno[3,2-c] | NaN3 / Hydrazine | Reductive Cyclization | 40-50% |

| 3-Keto-tetrahydrothiophene | Thieno[3,4-c] | Hydrazine Hydrate | Knorr Synthesis | 60-75% |

References

-

Gronowitz, S., et al. "Synthesis of thieno[3,2-c]pyrazoles." Journal of Heterocyclic Chemistry. Available at: [Link] (General Journal Link for verification of Gronowitz method context).

-

Conscientia Beam. "Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole... Derived from 2-Acetylfuran." International Journal of Chemistry and Materials Research. Available at: [Link]

-

Organic Chemistry Portal. "Synthesis of Pyrazoles." Available at: [Link]

-

National Institutes of Health (NIH). "Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Advanced One-Pot Synthesis of Fused Thiophene Heterocycles

Topic: One-pot synthesis of fused thiophene heterocycles Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

From Bioactive Scaffolds to Organic Semiconductors

Abstract & Strategic Context

Fused thiophenes represent a cornerstone in two distinct high-value sectors: pharmaceutical chemistry, where they serve as bioisosteres for indoles and quinolines (e.g., Raloxifene analogs, Olanzapine), and organic electronics, where thieno[3,2-b]thiophene (TT) cores act as high-mobility p-type semiconductors.

Traditional synthesis often involves multi-step isolation of unstable thiol intermediates or harsh lithiation protocols. This Application Note details three "One-Pot" methodologies that maximize atom economy and reproducibility. We move beyond basic textbook descriptions to provide field-tested protocols for:

-

The Modified Gewald Reaction: Robust access to aminothiophenes (Pharma focus).

-

Iodine-Mediated Cascade Cyclization: Metal-free synthesis of thieno[3,2-b]thiophenes (Materials focus).

-

Cu/Pd-Catalyzed Tandem Annulation: Constructing complex benzothiophenes via dual catalysis.

Method A: The Modified Gewald Reaction (Pharma Focus)

Target Scaffold: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Application: Synthesis of kinase inhibitors and GPCR ligands.

2.1 Mechanistic Insight

The Gewald reaction is a three-component condensation. While often performed in ethanol with morpholine, "tar" formation is a common failure mode due to uncontrolled polymerization of the Knoevenagel intermediate.

-

Critical Control Point: The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake.[1][2][3] The use of a cyanoacetate ester vs. malononitrile drastically alters the electronics. We utilize a telescoped approach where the Knoevenagel adduct is formed in situ before sulfur addition to minimize side reactions.

2.2 Protocol

Reagents: Cyclohexanone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (

-

Step 1 (Condensation): In a 50 mL round-bottom flask, mix cyclohexanone (0.98 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in Ethanol (10 mL).

-

Activation: Add morpholine (0.87 g, 10 mmol) dropwise. Note: The reaction is exothermic. Stir at RT for 15 mins. The solution will turn yellow/orange, indicating Knoevenagel product formation.

-

Step 2 (Sulfuration): Add elemental sulfur (0.32 g, 10 mmol) in a single portion.

-

Cyclization: Heat the mixture to reflux (78 °C) for 2–4 hours.

-

Visual Check: The sulfur solids will dissolve, and the solution will darken significantly.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product precipitates as a solid.

-

Purification: Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol.

Yield Expectation: 75–85%

Self-Validation: Appearance of amino (

Method B: Iodine-Mediated Cascade Cyclization (Materials Focus)

Target Scaffold: Thieno[3,2-b]thiophene (TT) derivatives Application: Monomers for OFETs (Organic Field-Effect Transistors) and OPVs.

3.1 Mechanistic Insight

Classic TT synthesis requires handling 3-bromothiophene with

3.2 Protocol

Reagents: 1,4-substituted-but-2-yne-1,4-diol derivative (1.0 equiv),

-

Preparation: Dissolve the alkynyl diol (1 mmol) in acetonitrile (

, 10 mL). -

Sulfur Source: Add

(3 mmol) and -

Initiation: Add

(0.5 mmol). Heat to 80 °C. -

Reaction: Stir for 6–12 hours. The iodine activates the triple bond, promoting nucleophilic attack by the thiosulfate, which subsequently undergoes cascade cyclization and aromatization.

-

Quench: Cool and quench with saturated aq.

(to remove excess iodine). -

Extraction: Extract with Ethyl Acetate (

mL). Dry over -

Purification: Silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 60–75% Key Advantage: Avoids the formation of regioisomeric mixtures common in radical thiolation.

Method C: Cu/Pd-Catalyzed Tandem Annulation (Advanced Catalysis)

Target Scaffold: 2-Substituted Benzo[b]thiophenes Application: Late-stage functionalization of drug scaffolds.

4.1 Mechanistic Insight

This protocol couples an o-bromoiodobenzene with a thio-Michael acceptor (or thiodiketone) in one pot.

-

Phase 1 (Copper): Intermolecular C-S bond formation (Ullmann-type).

-

Phase 2 (Palladium): Intramolecular C-C bond formation (Heck-type cyclization).

-

Why Dual Catalysis? It allows the use of stable, odorless sulfur surrogates rather than foul-smelling thiols.

4.2 Protocol

Reagents: o-Bromoiodobenzene (1 mmol), 1,3-Monothiodiketone (1.2 mmol), CuI (10 mol%), Pd(OAc)2 (5 mol%),

-